REACTION_CXSMILES
|
Cl[CH2:2][C:3]([OH:5])=[O:4].[C:6](=[O:9])([O-])[O-].[K+].[K+].[OH2:12].[NH2:13][NH2:14].[C:15](=O)=O>O>[N:13]([CH2:2][C:3]([OH:5])=[O:4])([CH2:15][C:6]([OH:9])=[O:12])[NH2:14] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 70° C
|
Type
|
TEMPERATURE
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Details
|
The solution was then heated until the gas evolution
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the 2,2′-(hydrazine-1,1-diyl)diacetic acid was precipitated
|
Type
|
CUSTOM
|
Details
|
The product (mp 171° C.) was crystallized from water
|
Name
|
|
Type
|
|
Smiles
|
N(N)(CC(=O)O)CC(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |